

# Comprehensive Spectroscopic Characterization: 2-Hydroxy-4-methylbenzenesulfonic Acid

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## Compound of Interest

Compound Name: 2-Hydroxy-4-methylbenzenesulfonic acid

CAS No.: 22356-80-5

Cat. No.: B1582317

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Synonyms: 6-Sulfo-

-cresol; 4-Methyl-2-hydroxybenzenesulfonic acid CAS Registry Number: 22356-80-5 Molecular Formula:

Molecular Weight: 188.20 g/mol [1][3]

## Executive Technical Summary

**2-Hydroxy-4-methylbenzenesulfonic acid** (HMBSA) is an arenesulfonic acid derivative primarily observed as a regiochemical isomer during the sulfonation of

-cresol.[1][2][3][4] Its structural uniqueness lies in the ortho-positioning of the hydroxyl group relative to the sulfonic acid moiety, creating potential for intramolecular hydrogen bonding which influences its proton NMR shifts and chromatographic retention behavior.[1][2][3][4]

Unlike its isomer 4-hydroxy-2-methylbenzenesulfonic acid (a common stabilizer), HMBSA is often isolated as a byproduct.[1][2][3][4] Accurate spectroscopic identification is required to distinguish it from co-eluting isomers in industrial reaction mixtures.[1][2][3][4]

## Spectroscopic Data Profile

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

(Recommended due to solubility and exchangeable protons).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

### H NMR Data (400 MHz)

The proton spectrum is characterized by an aromatic ABC pattern (or ABX depending on resolution) modified by the substituents.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Position	Shift ( , ppm)	Multiplicity	(Hz)	Assignment Logic
Ar-CH	2.25	Singlet	-	Methyl group at C4 (shielded by aromatic ring current).[1][3]
H-3	6.65 - 6.75	Singlet (br)	~1.5 (meta)	Ortho to -OH (shielding effect); Meta to -CH .[1][3] Appears as singlet or fine doublet.[1][2][3][4]
H-5	6.80 - 6.90	Doublet	8.0	Ortho to -CH ; Meta to -SO H.
H-6	7.55 - 7.65	Doublet	8.0	Ortho to -SO H (strong deshielding electron-withdrawing group).[1][2][3][4]
-OH / -SO H	10.0 - 12.0	Broad	-	Exchangeable protons; shift varies heavily with concentration and water content.[1][2][3][4]

*Expert Insight: The diagnostic signal is the H-6 doublet.[1][2][3][4] It is significantly downfield (~7.6 ppm) compared to the other aromatic protons due to the strong electron-withdrawing nature of the adjacent sulfonic acid group.[1][2][3][4] H-3 is the most upfield aromatic signal due to the electron-donating -OH group.[1][2][3][4]*

### C NMR Data (100 MHz)

Carbon	Shift ( , ppm)	Type	Assignment
C-Me	20.8	CH	Methyl carbon.[1][3]
C-3	117.5	CH	Ortho to OH (electron rich).[1][2][3][4]
C-5	121.0	CH	Meta to SO H.
C-6	128.5	CH	Ortho to SO H.
C-1	132.0	C	Ipso to SO H.
C-4	142.5	C	Ipso to CH .
C-2	154.0	C	Ipso to OH (Deshielded by oxygen).[1][2][3][4]

## B. Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity	Description
3300 - 3500	O-H Stretch	Broad, Med	Phenolic -OH, often broadened by hydrogen bonding with SO H.
3000 - 3100	C-H Stretch	Weak	Aromatic C-H stretching. <a href="#">[1]</a> <a href="#">[3]</a>
2850 - 2960	C-H Stretch	Medium	Methyl group (alkane) C-H stretch. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
1600, 1500	C=C Stretch	Strong	Aromatic ring skeleton vibrations.
1150 - 1250	S=O <a href="#">[1]</a> <a href="#">[3]</a> Stretch	Strong	Asymmetric sulfonate stretching (Characteristic of -SO H). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
1010 - 1080	S=O Stretch	Strong	Symmetric sulfonate stretching. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
600 - 700	C-S Stretch	Medium	Carbon-Sulfur bond vibration. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## C. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Sulfonic acids ionize readily in negative mode by losing a proton.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Molecular Ion:

= 187.0 m/z[1][3]

- Fragmentation Pattern (MS/MS):
  - 187.0 m/z (Parent Ion)[1][2][3][4]
  - 123.0 m/z (  
  
): Loss of the sulfonic acid group (desulfonation), typical for aromatic sulfonic acids.[1][2][3][4]
  - 107.0 m/z (  
  
): Further fragmentation of the cresol core.[1][2][3][4]
  - 80 m/z (  
  
): Characteristic fragment for sulfonic acids.[1][2][3][4]

## Experimental Protocols

### Protocol A: HPLC-UV Separation & Detection

This method separates HMBSA from its structural isomers (e.g., 4-hydroxy-2-methylbenzenesulfonic acid).[1][2][3]

System: Agilent 1200 Series or equivalent. Column: SIELC Newcrom R1 (Mixed-mode Reverse Phase/Ion Exchange), 3.0 x 150 mm, 5 μm.[1][2][3][4] Mobile Phase:

- A: Water + 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid (for UV only).[1][2][3][4]
- B: Acetonitrile (MeCN).[1][2][3][4][5] Gradient:
  - 0-1 min: 5% B[1][2]
  - 1-15 min: 5%  
  
60% B[1][2]

- 15-20 min: 60% B Flow Rate: 0.6 mL/min.<sup>[1][2][3][4]</sup> Detection: UV @ 275 nm (Phenolic absorption).<sup>[1][2][3][4]</sup>

Self-Validation Step: HMBSA is more polar than

-cresol but less polar than disulfonated byproducts.<sup>[1][2][3][4]</sup> Under these conditions, HMBSA typically elutes before the non-sulfonated parent (

-cresol) but after inorganic salts.<sup>[1][2][3][4]</sup>

## Protocol B: Synthesis & Isolation (Sulfonation Route)

Context: HMBSA is formed by sulfonating

-cresol.<sup>[1][2][3][4]</sup> The temperature controls the regioselectivity (kinetic vs. thermodynamic control).<sup>[1][2][3][4]</sup>

- Reagent Prep: Charge a jacketed glass reactor with

-cresol (1.0 eq).

- Sulfonation: Add Concentrated H

SO

(1.05 eq) dropwise while maintaining temperature at 20-40°C (Kinetic control favors ortho-sulfonation relative to OH, yielding HMBSA and isomers). Note: Higher temperatures (>100°C) favor the thermodynamic product (4-hydroxy-2-methylbenzenesulfonic acid).<sup>[1][3]</sup>

- Quenching: Pour reaction mixture into crushed ice.

- Purification:

- Neutralize with Ba(OH)

to precipitate sulfate as BaSO

.<sup>[1][2][3][4]</sup>

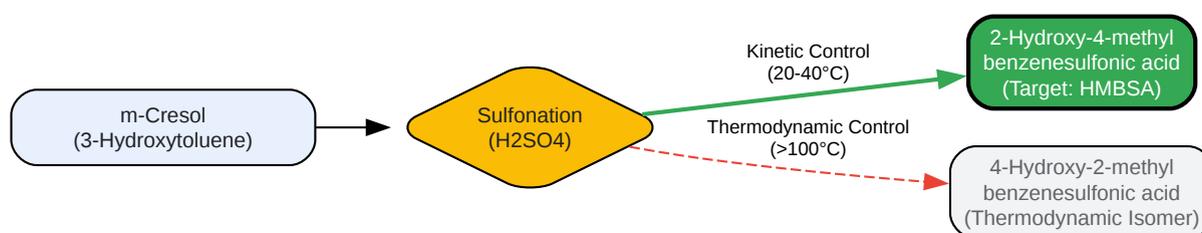
- Filter.<sup>[1][2][3][4][6]</sup> The filtrate contains the barium salt of HMBSA.<sup>[1][2][3][4]</sup>

- Acidify with dilute H<sub>2</sub>SO<sub>4</sub> to liberate the free acid.<sup>[1][2][3][4]</sup>
- Recrystallize from water/ethanol.<sup>[1][2][3][4]</sup>

## Mechanistic & Workflow Visualization<sup>[1][2]</sup>

### Figure 1: Regioselective Sulfonation of *m*-Cresol

This diagram illustrates the competitive formation of HMBSA (Kinetic Product) versus its isomers.<sup>[1][2][3][4]</sup>

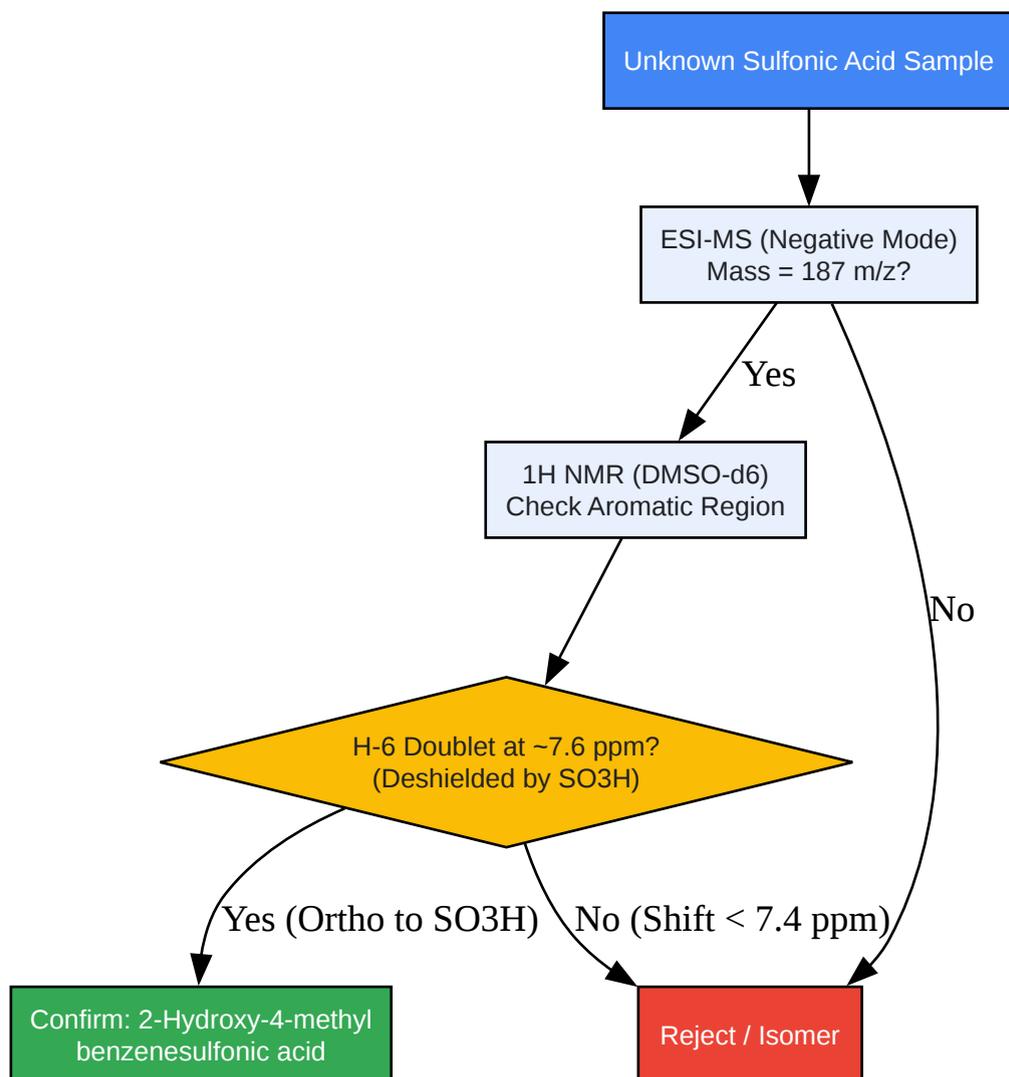


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Caption: Reaction pathway showing the temperature-dependent formation of HMBSA (Kinetic) vs. its thermodynamic isomer.

### Figure 2: Analytical Identification Logic

A decision tree for confirming the identity of HMBSA using the data provided.



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Caption: Step-by-step logic for spectroscopic confirmation of HMBSA.

## References

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- PubChem. (n.d.).<sup>[1][2][3][4]</sup> Compound Summary: **2-Hydroxy-4-methylbenzenesulfonic acid** (CID 89674).<sup>[1][2][3][4]</sup> National Library of Medicine.<sup>[1][2][3][4]</sup> <sup>[1][2][3][4]</sup>
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- ChemicalBook. (2025).<sup>[1][2][3][4][7]</sup> **2-Hydroxy-4-methylbenzenesulfonic acid** Properties and Spectra.

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## Sources

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- [2. 2-Hydroxy-4-methylbenzenesulfonic acid | C7H8O4S | CID 89674 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. p-Toluenesulfonic acid - Wikipedia \[en.wikipedia.org\]](#)
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